![molecular formula C20H23N5O3 B5555165 2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)
2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one
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Description
The chemical compound of interest belongs to a class of heterocyclic compounds that have been extensively studied for their diverse biological activities and chemical properties. These compounds often exhibit significant pharmacological activities, making them subjects of interest in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-b]pyridazines and pyrazolo[1,5-a] pyrimidines, involves multi-step organic reactions, including cyclization, alkylation, and substitution reactions. For example, the synthesis of imidazo[1,2-b]pyridazines has been reported to involve the reaction of alkylthio and chloro substituents with methoxy and unsubstituted benzamidomethyl groups on arylimidazo[1,2-b]pyridazines (Barlin et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectral analysis, including NMR and IR spectroscopy, coupled with quantum chemical calculations to elucidate the electronic structure, conformation, and stability. For instance, a study on the novel compound HMBPP utilized DFT calculations to confirm its structure and stability, highlighting the importance of spectral data in understanding molecular geometry (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemiluminescence studies on imidazo[1,2-a]pyrazin-3(7H)-ones have provided insights into the electron-donating effects of substituents on the phenyl group, affecting the efficiency of excited-state formation. These properties are crucial for applications in biological imaging and sensing (Teranishi et al., 1999).
Scientific Research Applications
Receptor Interaction and Computational Characterization
This compound's derivatives have been studied for their interaction with AT1 receptors and evaluated for their in vivo activity in pressor response in rats, indicating potential applications in angiotensin II antagonism. Computational modeling studies have also been conducted to determine molecular electrostatic potential values and correlate them with observed activities (Harmat et al., 1995).
Synthesis of New Benzimidazole Derivatives
Research has been conducted on the synthesis of new derivatives, including reactions with various compounds to produce diazepinone-benzimidazole derivatives. These compounds were evaluated for antibacterial and antifungal activity, suggesting potential in pharmaceutical development (El-Ablack, 2011).
Psychotropic Activity Screening
Derivatives of this compound have been synthesized and screened for psychotropic activity, with some showing strong CNS effects similar to diazepam. This indicates potential applications in the development of anesthetics or other CNS-targeting drugs (Dewald et al., 1977).
Chemiluminescence in Protic Solvents
Studies have explored the chemiluminescence emission of derivatives in mixtures of water and DMF, and MeOH and DMF under neutral conditions. This research indicates potential applications in biological and chemical luminescence studies (Teranishi et al., 1999).
Antiproliferative Effects on Cancer Cells
The synthesis of rigid analogs of this compound and their evaluation for antiproliferative activities against various cancer cell lines has been researched. This suggests its potential in cancer treatment, particularly melanoma (Kim et al., 2011).
properties
IUPAC Name |
2-(1,4-diazepane-1-carbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-23-17(14-4-6-15(28-2)7-5-14)13-25-12-16(22-18(25)20(23)27)19(26)24-10-3-8-21-9-11-24/h4-7,12-13,21H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKIRNWHFGWSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=C(N=C2C1=O)C(=O)N3CCCNCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one |
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